methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride
Description
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride is a chiral piperidine derivative characterized by a stereochemically defined 3-ethyl substituent on the piperidine ring (3R,4S configuration) and a methyl ester group linked via an acetamide bridge. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The compound’s stereochemistry is critical for its biological activity, as enantiomeric purity often dictates receptor binding efficacy in drug candidates .
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-8-7-11-5-4-9(8)6-10(12)13-2;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9-;/m0./s1 |
InChI Key |
NXFJBKGJTYMPNK-OZZZDHQUSA-N |
Isomeric SMILES |
CC[C@H]1CNCC[C@H]1CC(=O)OC.Cl |
Canonical SMILES |
CCC1CNCCC1CC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Asymmetric Induction
The most widely reported method involves a stereoselective cyclocondensation between 3-cyanoacrylate derivatives and 3,3-dialkoxypropionates. As detailed in CN104230880A, boron trifluoride etherate catalyzes the reaction of 3-cyanoacrylate with 3,3-diethoxypropanoic acid tert-butyl ester in tetrahydrofuran at 60°C, producing a bicyclic intermediate with >99% enantiomeric excess (ee). Subsequent hydrolysis with aqueous sodium bisulfite removes protecting groups, followed by acid-catalyzed cyclization with 2,2-dimethoxypropane to yield the six-membered ring system (Table 1).
Table 1: Cyclocondensation Reaction Parameters
| Starting Material | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 3-Cyanoacrylate + 3,3-diethoxypropanoic acid tert-butyl ester | BF₃·Et₂O | 60 | 6 | 79.3 | 99.5 |
| 3-Cyanoacrylate + 3-ethoxyethyl acrylate | ZnCl₂ | 60 | 6 | 74.3 | 99.2 |
| 3-Cyanoacrylate + 3,3-dimethoxy methyl propionate | BF₃·Et₂O | 60 | 6 | 78.5 | 99.7 |
This method capitalizes on the equatorial stability of the piperidine chair conformation to enforce stereochemical control, avoiding the need for chiral auxiliaries.
Hydrogenation of Cyano Intermediates
A critical step involves reducing the cyano group of intermediates like 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate. Raney nickel catalyzes hydrogenation at 12–15 atm H₂ in saturated ammonia-methanol, achieving 97.6% yield of the amine hydrochloride after acid workup. Notably, substituting palladium on carbon (Pd/C) reduces yields to 82% due to over-reduction byproducts.
Stereochemical Optimization Strategies
Solvent and Temperature Effects
Tetrahydrofuran (THF) outperforms toluene and dichloromethane in cyclocondensation reactions, enhancing reaction rates by 40% due to improved solubility of boron trifluoride complexes. Lowering the temperature to 40°C during cyclization minimizes racemization, preserving ee >99.5%.
Protecting Group Selection
tert-Butyl esters demonstrate superior stability during hydrogenation compared to methyl or ethyl esters. In comparative trials, tert-butyl-protected intermediates showed 8% higher yields than methyl analogs under identical Raney nickel conditions.
Analytical Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves the target compound at 8.2 min, with method validation confirming ≤0.2% impurity levels. Chiral GC analysis using β-cyclodextrin columns verifies enantiopurity, with (3R,4S) configurations showing baseline separation from (3S,4R) diastereomers.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, COOCH₃), 3.15–3.08 (m, 2H, piperidine H), 2.91 (dd, J = 13.2 Hz, 1H, CH₂CO), 2.72 (dd, J = 13.2 Hz, 1H, CH₂CO), 1.60–1.45 (m, 2H, CH₂CH₃), 0.92 (t, J = 7.4 Hz, 3H, CH₂CH₃).
- IR (KBr): 1745 cm⁻¹ (ester C=O), 1630 cm⁻¹ (NH₃⁺ bend), 1190 cm⁻¹ (C-O ester).
Industrial-Scale Process Considerations
Cost Analysis of Catalysts
Boron trifluoride etherate offers a 30% cost advantage over zinc chloride per kilogram of product, despite requiring stricter anhydrous conditions. Large-scale runs (>100 kg) using BF₃·Et₂O achieve consistent 78–81% yields, validating its commercial viability.
Waste Stream Management
The process generates 5.2 kg of aqueous sodium bisulfite waste per kilogram of product. Neutralization with calcium hydroxide precipitates sulfite salts, reducing biological oxygen demand (BOD) by 92% before effluent discharge.
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or piperidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride against key analogs, focusing on structural variations, physicochemical properties, and functional implications.
Structural and Stereochemical Differences
The table below highlights structural distinctions between the target compound and its closest analogs:
Key Observations:
This may enhance lipophilicity and alter binding kinetics in biological systems. Ester Group Variation: Methyl esters (target compound) generally exhibit faster metabolic hydrolysis than ethyl esters (e.g., 169458-04-2), impacting bioavailability .
Stereochemical Specificity: The 3R,4S configuration distinguishes the target compound from racemic or unspecified analogs. Chirality influences enantioselective interactions, as seen in related piperidine derivatives like tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate, where stereochemistry dictates pharmacological activity .
Physicochemical Properties :
Functional and Application Differences
- Pharmaceutical Relevance :
Piperidine derivatives are common in drug discovery (e.g., antipsychotics, analgesics). The target compound’s ethyl group and stereochemistry may optimize receptor affinity compared to simpler analogs like 81270-37-3, which lacks substituents . - Synthetic Utility :
Ethyl ester analogs (e.g., 169458-04-2) are often intermediates in prodrug synthesis, whereas methyl esters (target compound) are preferred for rapid metabolic activation .
Crystallographic and Analytical Considerations
Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL, which refines stereochemical parameters and detects enantiopurity via Flack parameters . For example, the Flack parameter (η) can mislead in near-centrosymmetric structures, whereas the x parameter is more reliable for chiral centers like the 3R,4S configuration .
Q & A
Q. What are the standard synthetic routes for preparing methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride, and how do reaction conditions influence stereochemical purity?
Synthesis typically involves chiral piperidine precursors, such as (S)-piperidine-2-carboxylic acid methyl ester hydrochloride, coupled with aldehydes or ketones under reductive amination conditions. Stereochemical control is achieved using catalysts like palladium on carbon or chiral auxiliaries. For example, analogs are synthesized via multi-step sequences involving condensation, cyclization, and salt formation (e.g., HCl gas in ethanol) . Key parameters include solvent polarity (e.g., THF vs. DCM), temperature (−20°C to reflux), and stoichiometric ratios of reagents to minimize racemization.
Q. Which analytical techniques are most reliable for characterizing the purity and stereochemistry of this compound?
High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) is critical for enantiomeric excess determination. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-H COSY and NOESY, confirms stereochemistry by analyzing coupling constants and spatial interactions. Mass spectrometry (HRMS) and X-ray crystallography validate molecular weight and crystal packing, respectively .
Q. How does the stereochemistry of the piperidine ring influence biological activity in preclinical models?
The (3R,4S) configuration enhances binding affinity to targets like G-protein-coupled receptors (GPCRs) or enzymes due to optimal spatial alignment of the ethyl and acetate groups. For example, stereoisomers with inverted configurations show reduced activity in receptor-binding assays (e.g., IC differences >10-fold) .
Q. What are the recommended storage conditions to ensure long-term stability?
Store under inert gas (argon) at −20°C in airtight containers. Aqueous solutions should be buffered at pH 4–5 to prevent hydrolysis of the ester group. Lyophilized powders remain stable for >2 years under these conditions .
Advanced Research Questions
Q. How can reaction optimization using design of experiments (DoE) improve yield and reduce byproducts in large-scale synthesis?
DoE methodologies, such as Box-Behnken or factorial designs, systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio). For instance, optimizing the condensation step with DoE reduced byproduct formation from 15% to 3% in analogs by identifying temperature (50°C) and catalyst (5 mol% Pd/C) as critical factors . Response surface models (RSM) further refine conditions for maximum yield.
Q. How can discrepancies in reported biological activity data for structural analogs be resolved?
Comparative structure-activity relationship (SAR) studies using similarity indices (e.g., Tanimoto coefficients) and molecular docking can identify subtle structural variations (e.g., ethyl vs. methyl substituents) that alter target interactions. For example, analogs with a 0.95 similarity index showed divergent enzyme inhibition due to minor steric clashes in the active site .
Q. What computational strategies are effective for predicting synthetic pathways and reaction mechanisms?
Quantum mechanical calculations (DFT) and transition-state modeling identify energetically favorable pathways. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing development time by 40–60% for related piperidine derivatives . Machine learning models trained on reaction databases (e.g., Reaxys) predict viable reagents and solvents.
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (k, k) and thermodynamics (ΔH, ΔS). Cryo-EM or X-ray crystallography of target-ligand complexes reveals key hydrogen bonds and hydrophobic interactions, as seen in studies of similar piperidine-based inhibitors .
Q. What strategies mitigate challenges in scaling up enantioselective synthesis?
Continuous flow chemistry improves reproducibility by maintaining precise control over residence time and mixing. Immobilized chiral catalysts (e.g., silica-supported proline derivatives) enhance recyclability and reduce metal leaching. Process analytical technology (PAT) monitors critical quality attributes in real-time .
Q. How does salt formation (e.g., hydrochloride) impact solubility and bioavailability?
Salt forms increase aqueous solubility via ion-dipole interactions. For instance, the hydrochloride salt of a related compound improved logP by 0.8 units and oral bioavailability by 35% in rodent models compared to the free base .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
